molecular formula C6H10O3 B094354 Methyl 2-methyl-3-oxobutanoate CAS No. 17094-21-2

Methyl 2-methyl-3-oxobutanoate

Cat. No. B094354
CAS RN: 17094-21-2
M. Wt: 130.14 g/mol
InChI Key: NDTWZHURUDSPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-oxobutanoate is a chemical compound that is related to various research areas, including apoptosis in cellular biology, organic synthesis, and microbial metabolism. It is structurally related to compounds that have been studied for their roles in biological processes and their potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to methyl 2-methyl-3-oxobutanoate has been explored in several studies. For instance, a practical thioacetalization reagent, methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, was prepared from methyl acetylacetate, carbon disulfide, and 1,3-dibromopropane in the presence of potassium carbonate, yielding nearly quantitative results . Additionally, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized via a Knoevenagel condensation reaction, demonstrating the versatility of related compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-methyl-3-oxobutanoate has been determined using various spectroscopic methods. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was also elucidated, crystallizing in the monoclinic crystal system .

Chemical Reactions Analysis

The reactivity of compounds structurally related to methyl 2-methyl-3-oxobutanoate has been investigated in several contexts. Methyl 3-oxobutanoate was shown to react with arylhydrazines to form both cyclic and acyclic products, highlighting the diverse chemical behavior of these compounds . Furthermore, methyl 2-benzoylamino-2-oxobutanoate underwent transformations with aromatic amines to yield oxazolo[4,5-c]quinoline and imidazole-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to methyl 2-methyl-3-oxobutanoate are influenced by their molecular structures. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggests a Z conformation about the C=C double bond, which could affect its reactivity and physical properties . The antimicrobial and antioxidant activities of synthesized compounds also provide insight into their potential applications .

Scientific Research Applications

  • NMR Studies of Proteins : Ayala et al. (2012) described an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for labeling Ile methyl-γ(2) groups in proteins, enhancing NMR studies of high molecular weight proteins (Ayala et al., 2012).

  • Thioacetalization Reagent : Ran et al. (2005) demonstrated the use of methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate as a nonthiolic, odorless, and practical thioacetalization reagent in the conversion of aldehydes and ketones into dithioacetals (Ran et al., 2005).

  • Regioselectivity in Chemical Reactions : Kaye and Robinson (1998) explored the regioselectivity patterns in reactions involving methyl 2-methyl-3-oxobutanoate, providing insights into solvent-dependent selectivity (Kaye & Robinson, 1998).

  • Synthesis of Chiral Intermediates : Xingxian (2012) outlined the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, a chiral intermediate important for pharmaceuticals like sitagliptin (Xingxian, 2012).

  • Asymmetric Hydrogenation : Mashima et al. (1991) reported the diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate, yielding a key intermediate for β-lactam antibiotics synthesis (Mashima et al., 1991).

  • Ethylene Biosynthesis Study : Billington et al. (1979) identified 4-methylthio-2-oxobutanoate, related to methyl 2-methyl-3-oxobutanoate, in the study of ethylene biosynthesis from methionine in bacterial cultures (Billington et al., 1979).

  • Photolysis Studies : Enev et al. (1987) studied the photolysis of methyl 2-chloro-3-oxobutanoate, providing insights into the reaction pathways and formation of various compounds (Enev et al., 1987).

  • Fungal Asymmetric Reduction : Iwamoto et al. (2000) investigated the reduction of ethyl 2-methyl 3-oxobutanoate by fungi, achieving high enantiomeric excess in the production of chiral alcohols (Iwamoto et al., 2000).

  • Bacterial Reduction Studies : Miya et al. (1996) examined bacterial strains for their ability to reduce ethyl 2-methyl-3-oxobutanoate, yielding products with high stereoselectivity, relevant in the production of certain pharmaceuticals (Miya et al., 1996).

Safety And Hazards

Methyl 2-methyl-3-oxobutanoate should be handled with care. It is recommended to use personal protective equipment and avoid dust formation . It should not be released into the environment .

properties

IUPAC Name

methyl 2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTWZHURUDSPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871972
Record name Methyl 2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-oxobutanoate

CAS RN

17094-21-2
Record name Methyl 2-methylacetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17094-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylacetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-3-oxobutanoate
Reactant of Route 5
Methyl 2-methyl-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-3-oxobutanoate

Citations

For This Compound
75
Citations
PT Kaye, RS Robinson - Tetrahedron, 1998 - Elsevier
… Reactions between the unsaturated bromo ester 9 and methyl 2-methyl-3-oxobutanoate enolate 8 (Scheme 2) were monitored by ~H NMR spectroscopy, 6 which required the use …
Number of citations: 3 www.sciencedirect.com
DJ Collins, GLP Choo, H Obrist - Australian Journal of Chemistry, 1990 - CSIRO Publishing
… An authentic sample of (5b) was obtained by dioxolanation of methyl 2-methyl-3-oxobutanoate (6b), prepared by methylation of methyl acetoacetate with methyl iodide in the presence …
Number of citations: 10 www.publish.csiro.au
M Lee, DH Kim - Bioorganic & medicinal chemistry, 2002 - Elsevier
Racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids were synthesized and evaluated as inactivators for carboxypeptidase A, a representative zinc-containing …
Number of citations: 38 www.sciencedirect.com
I Minami, I Shimizu, J Tsuji - Journal of organometallic chemistry, 1985 - Elsevier
… of methyl 2-methyl-3-oxobutanoate … Methyl 2-methyl-3-oxobutanoate … Reaction of ally1 methyl carbonate (5) with methyl 2-methyl-3-oxobutanoate …
Number of citations: 166 www.sciencedirect.com
TM Morris - 1978 - spiral.imperial.ac.uk
… of methyl 2,4-dihydroxy-3,6-dimethylbenzoate (2) it would be necessary to condense the dianion of methyl 3-oxobutanoate (71) with the monoanion of methyl 2-methyl-3-oxobutanoate (…
Number of citations: 2 spiral.imperial.ac.uk
C Ravichandran, A Upadhyay - Journal of Postharvest Technology - jpht.in
The volatile compounds from processed pineapple waste (PPW) from two common cultivars of pineapple in India (Queen and King) were studied using Static headspace Gas …
Number of citations: 0 jpht.in
A Rioz Martínez, A Cuetos Fernández… - Angewandte Chemie …, 2011 - digibuo.uniovi.es
… [13] Initially, the BVMO-catalysed oxidation of racemic methyl 2-methyl-3-oxobutanoate rac-1a was carried out in Tris-HCl 50 mM pH 8.0. In these conditions, reactions in the presence of …
Number of citations: 45 digibuo.uniovi.es
L Žemlička, P Fodran, E Kolek, N Prónayová - Acta Chimica Slovaca, 2013 - sciendo.com
Aroma and flavor profile of MD2 pineapple variety was investigated. Fruits imported from different geographical regions (Costa Rica, Puerto Rico) were labeled as an organic food. …
Number of citations: 25 sciendo.com
M D'Auria, R Racioppi, GL Rana… - Natural product research, 2014 - Taylor & Francis
… sulphide, methyl 2-propenoate, methyl 2-methylpropanoate, ethyl propanoate, methyl butanoate, methyl 2-methylbutanoate, ethyl methacrylate, methyl 2-methyl-3-oxobutanoate and 3-…
Number of citations: 20 www.tandfonline.com
JA Pino - International journal of food science & technology, 2013 - Wiley Online Library
… Other significant components were methyl 3-acetoxyhexanoate, methyl 2-methyl-3-oxobutanoate, 3-methylbutan-1-ol and methyl 2-methylbutanoate. These compounds have been …
Number of citations: 40 ifst.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.